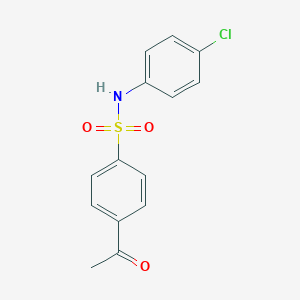

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-2-8-14(9-3-11)20(18,19)16-13-6-4-12(15)5-7-13/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHMASLDLVIZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366409 | |

| Record name | 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110820-15-0 | |

| Record name | 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Acetylation of N-(4-Chlorophenyl)benzenesulfonamide

The most widely reported method involves the direct acetylation of N-(4-chlorophenyl)benzenesulfonamide using acetyl chloride (AcCl) under mild conditions. In a representative procedure from patent literature, N-(4-chlorophenyl)benzenesulfonamide (10.0 g, 1.0 eq) is dissolved in anhydrous acetonitrile (100 mL) with triethylamine (3.0 g, 1.2 eq) and catalytic DMAP (0.01 g). Acetyl chloride (2.1 g, 1.1 eq) is added dropwise at room temperature, followed by stirring for 3 hours. Reaction completion is monitored via HPLC, with subsequent solvent distillation and aqueous workup. The crude product is purified via dichloromethane extraction and ethanol recrystallization, yielding 10.3 g of this compound at 99.1% HPLC purity.

Key Reaction Parameters:

-

Solvent: Acetonitrile or THF

-

Catalyst: DMAP (0.1–0.5 mol%)

-

Base: Triethylamine (1.2 eq)

-

Temperature: Room temperature (20–25°C)

Characterization data from analogous syntheses include:

Chlorosulfonation-Amination-Acylation Sequence

An alternative route begins with chlorosulfonation of toluene derivatives, followed by amination with 4-chloroaniline and subsequent acetylation. In a modified protocol from sulfonamide synthesis patents, benzenesulfonyl chloride is generated via chlorosulfonic acid treatment of toluene at 0–5°C. The sulfonyl chloride intermediate is then reacted with 4-chloroaniline in dichloromethane with pyridine as a base, yielding N-(4-chlorophenyl)benzenesulfonamide. Acetylation proceeds as described in Section 1.1, with comparable purity outcomes.

Advantages:

-

Scalable for industrial production.

-

Utilizes cost-effective chlorosulfonic acid.

Limitations:

-

Requires stringent temperature control during chlorosulfonation.

-

Generates acidic waste streams requiring neutralization.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies highlight the superiority of polar aprotic solvents:

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetonitrile | 3 | 92 | 99.1 |

| THF | 2 | 89 | 99.5 |

| DCM | 4 | 78 | 97.8 |

DMAP accelerates acetylation by activating acetyl chloride, reducing reaction times by 30–40% compared to uncatalyzed reactions.

Temperature and Stoichiometry Effects

Elevating temperatures to 40–50°C decreases reaction time to 1.5 hours but risks acetyl group hydrolysis. A 1.1:1 molar ratio of AcCl to sulfonamide minimizes side products (e.g., over-acylation), as confirmed by LC-MS.

Scalability and Industrial Adaptations

Large-scale syntheses (≥100 g) employ continuous flow systems to enhance mixing and heat transfer. A patented method uses a cascade reactor for simultaneous sulfonamide formation and acetylation, achieving 94% yield with 99.3% purity. Critical parameters include:

-

Residence time: 20–30 minutes.

-

Temperature gradient: 25°C (acetylation) → 60°C (workup).

Characterization and Quality Control

Rigorous analytical protocols ensure batch consistency:

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide to form sulfonic acids.

- Reduction : With lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

- Substitution : Nucleophilic substitution with amines or thiols to create new derivatives.

- Hydrolysis : Under acidic or basic conditions to yield corresponding products.

Biology

- Antimicrobial Properties : Research indicates that similar sulfonamides exhibit antimicrobial activities against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. Modifications to the sulfonamide structure can enhance this activity.

- Anti-inflammatory and Anticancer Activities : Studies have shown that compounds with similar structures can demonstrate cytotoxicity against cancer cells, suggesting potential therapeutic applications in oncology.

Medical Applications

- Drug Development : The compound is a building block for developing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy against specific biological targets .

- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by mimicking natural substrates, disrupting metabolic processes, which is beneficial in designing enzyme inhibitors for various diseases .

Industrial Applications

- Production of Specialty Chemicals : The compound is used in producing specialty chemicals with specific properties, making it valuable in various industrial processes.

- Acylation Reagents : It has been developed into chemoselective N-acylation reagents for amines, demonstrating high stability and efficiency under environmentally friendly conditions (water as a solvent) .

Anticancer Activity

A study on sulfonamidochalcones revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against liver cancer cells (HEPG2). This highlights the importance of structural modifications in enhancing biological activity.

Antimicrobial Efficacy

Research on azidosulfonamidochalcones derived from similar sulfonamides demonstrated broad-spectrum antimicrobial properties. These findings indicate that modifications to the sulfonamide structure can lead to enhanced antimicrobial activity against various strains.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

The sulfonamide nitrogen can host diverse substituents, significantly altering physicochemical and biological properties:

Key Observations :

- The 4-chlorophenyl group is common in pesticidal (e.g., flusulfamide) and pharmacological (e.g., W-15) compounds, suggesting its role in target binding .

- Polar substituents like amino (-NH₂) or acetyl (-COCH₃) may enhance solubility or metabolic stability compared to lipophilic groups (e.g., methylphenyl in MPCU) .

Substituent Variations on the Benzene Ring

Modifications to the benzene ring influence electronic properties and bioactivity:

Key Observations :

Biological Activity

4-acetyl-N-(4-chlorophenyl)benzenesulfonamide is an organic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzenesulfonamides, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClNO3S. It features an acetyl group attached to a chlorophenyl moiety, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClNO3S |

| Molecular Weight | 303.77 g/mol |

| IUPAC Name | This compound |

| CAS Number | 110820-15-0 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It interacts with molecular targets by binding to active sites, inhibiting substrate access, which can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, disrupting bacterial cell wall synthesis.

- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth by targeting cancer cell metabolism.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against several pathogenic bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In a series of in vivo experiments, compounds similar to this compound were evaluated for their anticancer effects. A notable study demonstrated that derivatives of benzenesulfonamides exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Studies

- Case Study on Antitumor Activity :

- Clinical Relevance :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 (S. aureus) | 10 (breast cancer cells) |

| 4-amino-N-(4-chlorophenyl)benzenesulfonamide | 64 (E. coli) | 15 (colon cancer cells) |

| 4-nitro-N-(4-chlorophenyl)benzenesulfonamide | 16 (S. aureus) | Not tested |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-chlorophenylamine with acetyl-substituted benzenesulfonyl chloride in the presence of pyridine as a base. The reaction typically proceeds under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours. Post-synthesis purification via recrystallization (ethanol/water) yields high-purity crystals suitable for structural analysis .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure exclusion of moisture to prevent hydrolysis of the sulfonyl chloride intermediate.

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound from ethanol or acetonitrile, and collect data using a diffractometer (e.g., Bruker D8 Venture). Refinement with SHELX software (e.g., SHELXL) resolves hydrogen bonding patterns, such as N–H⋯O or C–H⋯Cl interactions, critical for understanding packing arrangements .

- Key Considerations : Optimize crystal growth conditions (slow evaporation, temperature control). Validate structural parameters (bond lengths, angles) against computational models (DFT).

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm acetyl (-COCH₃), sulfonamide (-SO₂NH-), and aromatic proton environments.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles often arise from dynamic disorder or solvent effects. Use SQUEEZE (in PLATON) to model disordered solvent molecules. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, halogen bonding). If twinning is suspected, employ TWINABS for data integration .

- Case Study : In a related sulfonamide, hydrogen-bonding ambiguities were resolved by comparing experimental XRD data with DFT-optimized geometries (B3LYP/6-311++G(d,p)) .

Q. What strategies are recommended for analyzing the biological activity of this compound?

- Methodological Answer :

- Target Identification : Screen against α7 nicotinic acetylcholine receptors (α7 nAChR) using patch-clamp electrophysiology to assess allosteric modulation (see A-867744 as a structural analog) .

- In Vitro Assays : Evaluate anti-inflammatory potential via COX-2 inhibition (ELISA) or IL-6 modulation in macrophage models .

- ADMET Profiling : Use Caco-2 cells for permeability studies and microsomal stability assays to predict pharmacokinetics .

Q. How can structure-activity relationships (SAR) be explored for sulfonamide derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the acetyl group (e.g., replace with trifluoroacetyl) or vary the chlorophenyl substituent (e.g., fluorophenyl).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to α7 nAChR. Compare with QSAR models using descriptors like logP, polar surface area, and Hammett constants .

- Case Study : In thiophene-phenyl-sulfonamides, replacing propionyl with acetyl reduced metabolic clearance but retained receptor affinity .

Q. What electrochemical methods can be applied to study sulfonamide reactivity?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile/water mixtures (e.g., 70:30 v/v) at a glassy carbon electrode. Monitor oxidation peaks (~0.8–1.2 V vs. Ag/AgCl) to track the formation of reactive intermediates like chloronium ions. Couple with DFT (Gaussian 09W) to predict reaction pathways, such as nucleophilic substitution with arylsulfinic acids .

Data Analysis and Experimental Design

Q. How should researchers address low yield in sulfonamide synthesis?

- Troubleshooting Steps :

- Intermediate Stability : Ensure sulfonyl chloride is freshly prepared and stored under inert gas.

- Reaction Stoichiometry : Optimize molar ratios (amine:sulfonyl chloride = 1:1.2) to account for side reactions.

- Workup : Use acid-base extraction (HCl/NaHCO₃) to remove unreacted starting materials .

Q. What are best practices for validating biological assay reproducibility?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.